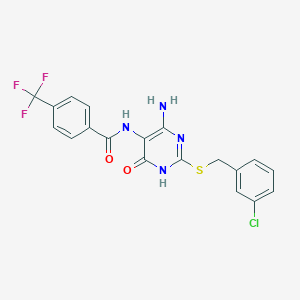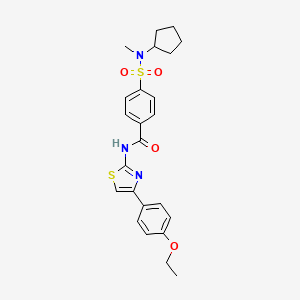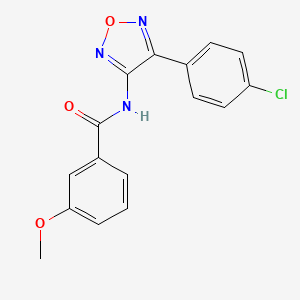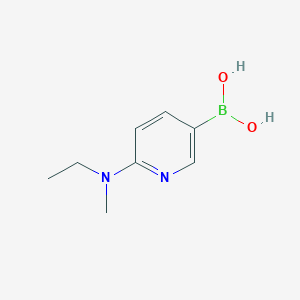![molecular formula C23H19ClFN5O B2764490 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine CAS No. 1251680-61-1](/img/structure/B2764490.png)
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C23H19ClFN5O and its molecular weight is 435.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
One notable application of related structures is in the development of anticancer agents. For instance, the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety has demonstrated promising anticancer activities. Specifically, certain synthesized compounds exhibited strong anticancer properties relative to doxorubicin, a reference anticancer drug, suggesting their potential as therapeutic agents against cancer (Rehman et al., 2018).
Antibacterial Activity
Another significant application is in the antibacterial domain, where acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials. These compounds have shown moderate inhibitory effects against various bacterial strains, highlighting their potential use in combating bacterial infections (Iqbal et al., 2017).
Enzyme Inhibition
Compounds related to the aforementioned structure have also been studied for their enzyme inhibition properties. For example, some synthesized derivatives have been screened against butyrylcholinesterase (BChE) enzyme, demonstrating their potential in modulating enzyme activity. This is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role (Khalid et al., 2016).
Neuroprotective Applications
Additionally, these compounds have shown potential in neuroprotective applications, particularly in the context of Alzheimer’s disease. The synthesis of N-substituted derivatives aimed at evaluating new drug candidates for Alzheimer’s disease has revealed that some compounds exhibit promising enzyme inhibition activity against acetylcholinesterase (AChE), suggesting their potential utility in managing neurodegenerative disorders (Rehman et al., 2018).
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O/c1-2-15-5-3-7-19(11-15)30-22(17-6-4-10-26-13-17)21(28-29-30)23(31)27-14-16-8-9-18(25)12-20(16)24/h3-13H,2,14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCAEHOUXCAPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)
![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)

![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2764418.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)
![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)



![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)
